Product packaging for 1-nitro-9H-fluoren-9-ol(Cat. No.:CAS No. 82322-45-0)

1-nitro-9H-fluoren-9-ol

Cat. No.: B14420917
CAS No.: 82322-45-0
M. Wt: 227.21 g/mol
InChI Key: DXPVZIICPMLZMX-UHFFFAOYSA-N
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Description

1-Nitro-9H-fluoren-9-ol is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.21 g/mol . Its CAS Registry Number is 82322-45-0 . This compound is a derivative of 9H-fluoren-9-ol (also known as fluorenol), where a nitro group has been introduced at the 1-position of the fluorene structure . Fluorenol itself is known to exhibit biological activity and has been investigated as a wake-promoting agent and a weak dopamine reuptake inhibitor, suggesting potential research applications for its derivatives in neurochemical studies . Furthermore, fluorenol has historical use as an insecticide and is known to be toxic to aquatic organisms, indicating that related compounds may be of interest in toxicological and environmental research . As a building block in organic synthesis, this compound can serve as a precursor for the preparation of more complex molecules, such as various fluorenlidene-appointed heterocycles and spiro compounds, which are valuable structures in material science and pharmaceutical research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO3 B14420917 1-nitro-9H-fluoren-9-ol CAS No. 82322-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82322-45-0

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

1-nitro-9H-fluoren-9-ol

InChI

InChI=1S/C13H9NO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H

InChI Key

DXPVZIICPMLZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Derivatization and Functionalization of 1-Nitro-9H-fluoren-9-ol

Chemical Reduction of the Nitro Group to Aminofluorenol

Subsequent Functionalization of the Amino Group

The nitro group of this compound can be readily reduced to form 1-amino-9H-fluoren-9-ol, a versatile intermediate for further functionalization. This primary amine is a nucleophile and can participate in various reactions to create more complex molecules.

A notable example of this functionalization is the synthesis of novel tridentate Schiff base ligands. researchgate.net The reaction of 1-amino-9H-fluoren-9-ol with salicylaldehyde (B1680747) results in the formation of a ligand with an ONO donor system. This condensation reaction transforms the amino group into an imine as part of a larger conjugated system, which is adept at coordinating with metal ions. researchgate.net While the nitro group itself can be reduced to an amine, the resulting amine can also undergo substitution reactions, allowing for the introduction of other functional groups.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C-9 position of the fluorene (B118485) skeleton is a key functional group that dictates a significant portion of the molecule's reactivity. One of the most common transformations is the oxidation of the secondary alcohol to a ketone. wikipedia.org This reaction converts this compound into 1-nitro-9H-fluoren-9-one, a compound that serves as a precursor for further synthetic modifications. chemicalbook.com The reduction of the ketone back to the alcohol is also a fundamental transformation, often accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). umn.eduumn.edu

The hydroxyl group can also participate in more complex, acid-catalyzed reactions. For instance, Lewis acids like boron trifluoride can mediate reactions of 9-alkynyl-9H-fluoren-9-ols with various partners to afford highly functionalized, blue-emissive fluorene derivatives. researchgate.net These transformations may proceed through the formation of propargyl cations and spiro-intermediates, highlighting the diverse reactivity of the C-9 hydroxyl group. researchgate.net

Electrophilic Aromatic Substitution on the Fluorene Core

The fluorene core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic rings. The existing nitro group is a strong deactivating group and a meta-director, which influences the position of any subsequent substitution on its ring. uci.edu However, the reactivity of the second aromatic ring is also a critical factor.

The nitration of the related compound, 9H-fluoren-9-one, provides significant insight into these reactions. Under controlled conditions, electrophilic nitration can be highly regioselective. researchgate.net For example, treatment with nitric acid and sulfuric acid in water can yield mono-, di-, or even trinitrated products depending on the reaction conditions. researchgate.net This demonstrates that despite the presence of a deactivating group, further substitution on the fluorene skeleton is feasible and can be directed to achieve specific isomers. researchgate.net The nitration of a 1-carbethoxy-aminofluorenone has been shown to yield a mixture of 4- and 2-nitro-derivatives, further illustrating the potential for substitution on the fluorene backbone. researchgate.net

ProductReaction ConditionsYieldReference
2-NitrofluorenoneHNO₃ (2.8 eq), H₂SO₄ (3.6 eq) in water, 80°C, 1.5 h92% researchgate.net
2,7-DinitrofluorenoneHNO₃ (6.0 eq), H₂SO₄ (7.5 eq) in water, 80°C, 3 h98% researchgate.net
2,4,7-TrinitrofluorenoneHNO₃ (10.0 eq), H₂SO₄ (12.5 eq) in water, 100°C, 5 h95% researchgate.net

Nucleophilic Reactions and Annulation Strategies

The presence of a strong electron-withdrawing nitro group on the fluorene ring activates it towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group by a nucleophile, a reaction that is typically difficult on unactivated aromatic rings. Nitro-substituted substrates are known to proceed smoothly in such reactions. acs.org

Annulation strategies, which involve the construction of new rings onto the existing molecular framework, represent another powerful synthetic tool. Palladium-catalyzed reactions are often employed for these transformations. For example, intramolecular C-H activation and C-O bond formation can lead to the synthesis of dibenzofuran (B1670420) derivatives from related biphenyl (B1667301) precursors. scispace.com Such strategies enable the creation of complex, polycyclic aromatic systems from fluorene-based starting materials.

Design and Synthesis of Metal-Coordination Compounds

Derivatives of this compound are effective building blocks for designing and synthesizing metal-coordination compounds. As previously mentioned, 1-amino-9H-fluoren-9-ol can be converted into a tridentate ONO Schiff base ligand. researchgate.net This ligand has been successfully used to prepare a series of metal(II) complexes with first-row transition metals. researchgate.net

These coordination compounds exhibit specific stoichiometries and geometries. The synthesized complexes with copper(II), nickel(II), cobalt(II), and zinc(II) were found to have a 1:2 metal-to-ligand ratio, with the general formula [M(L)₂], where L represents the singly deprotonated ligand. researchgate.net Spectroscopic and analytical data suggest that these metal(II) complexes adopt an octahedral geometry. researchgate.net

Metal IonLigand SourceStoichiometry (Metal:Ligand)Proposed GeometryReference
Cu(II)Ligand from 1-amino-9H-fluoren-9-ol and salicylaldehyde1:2Octahedral researchgate.net
Ni(II)Ligand from 1-amino-9H-fluoren-9-ol and salicylaldehyde1:2Octahedral researchgate.net
Co(II)Ligand from 1-amino-9H-fluoren-9-ol and salicylaldehyde1:2Octahedral researchgate.net
Zn(II)Ligand from 1-amino-9H-fluoren-9-ol and salicylaldehyde1:2Octahedral researchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The formation of the key nitro-substituent is a primary example.

Investigation of Nitration Mechanisms

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org The mechanism for the nitration of the fluorene core involves several distinct steps.

First, the active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org In the second, rate-determining step, the π-electron system of the aromatic fluorene ring attacks the electrophilic nitronium ion. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.com In the final, rapid step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring and yields the nitro-substituted fluorene product. masterorganicchemistry.com The regioselectivity of this nitration is governed by the electronic properties of the substituents already present on the fluorene skeleton. researchgate.net

Stereochemical Considerations in Reductive Transformations

The synthesis of this compound from its ketone precursor, 1-nitro-9H-fluoren-9-one, introduces a stereogenic center at the C9 position. The reduction of the prochiral ketone to a secondary alcohol necessitates careful consideration of the stereochemical outcome. Without chiral control, the reaction typically yields a racemic mixture of (R)- and (S)-enantiomers. However, significant research has been devoted to the asymmetric reduction of substituted fluorenones to produce enantioenriched fluorenols. researchgate.netresearchgate.net

Several methodologies have proven effective for the asymmetric reduction of the fluorenone core, which are applicable to the synthesis of chiral this compound. These methods leverage chiral catalysts or reagents to influence the facial selectivity of hydride attack on the carbonyl group.

Catalytic Asymmetric Reduction Methods:

Chiral Ligand/Metal Complexes: The use of transition metal catalysts with chiral ligands is a prominent strategy. For instance, lithium aluminum hydride (LiAlH₄) in the presence of chiral amino alcohols has been shown to enantioselectively reduce substituted fluorenones. researchgate.netcnu.ac.kr A highly effective modern approach involves palladium(II)/chiral norbornene cooperative catalysis. nih.govresearchgate.net This system has been successfully applied to synthesize a variety of functionalized chiral fluorenols. In a notable example directly relevant to the target compound, a substrate with a nitro group was converted to the corresponding chiral fluorenol with excellent enantioselectivity (98% enantiomeric excess). researchgate.netrsc.org

Biocatalysis: Biocatalysts, such as enzymes found in whole-plant tissues, offer a green alternative for asymmetric reductions. Dehydrogenases present in plants like carrots (Daucus carota) or grapes (Vitis vinifera) can reduce substituted fluorenones to chiral alcohols, often with high conversion rates and enantiomeric excess. sphinxsai.comsrce.hr For example, the bioreduction of 2-chlorofluorenone using various plant species yielded the corresponding (R)-alcohol, demonstrating the potential for producing specific stereoisomers. srce.hr

The choice of reducing system and reaction conditions is critical in determining the stereochemical configuration of the resulting this compound.

Table 1: Methodologies for Asymmetric Reduction of Substituted Fluorenones

Catalyst/Reagent System Type Chiral Influence Reported Enantiomeric Excess (e.e.) Reference(s)
Lithium aluminum hydride / Chiral amino alcohols Chemical Chiral amino alcohol High researchgate.netcnu.ac.kr
Pd(II) / Chiral Norbornene (NBE*) Chemical Chiral norbornene ligand Up to 99% nih.govresearchgate.netrsc.org

Pathways for Functional Group Interconversion

The two primary functional groups of this compound, the nitro group (-NO₂) and the hydroxyl group (-OH), are amenable to a range of chemical transformations. These interconversions allow for the synthesis of a diverse array of fluorene derivatives.

Transformations of the Nitro Group:

The most common transformation of the aromatic nitro group is its reduction to a primary amine (-NH₂), which serves as a versatile synthetic handle. This conversion transforms this compound into 1-amino-9H-fluoren-9-ol.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. google.comevitachem.com A patent has described the use of catalytic hydrogenation to reduce a nitrofluorenol derivative to the corresponding aminofluorenol. google.com This method is generally clean and high-yielding.

The resulting amino group can be further functionalized. For example, it can undergo N-alkylation or N-arylation reactions. A described pathway involves reacting the amino-fluorenol with an aryl chloride in the presence of a base to form a C-NH-fluorenyl linkage, demonstrating further interconversion possibilities. google.com

Transformations of the Hydroxyl Group:

The secondary alcohol at the C9 position can be readily modified.

Oxidation to Ketone: The hydroxyl group can be oxidized back to the parent ketone, 9-fluorenone (B1672902). This transformation is a fundamental functional group interconversion. brainly.com A common and environmentally conscious method employs sodium hypochlorite (B82951) (NaOCl, household bleach) in the presence of acetic acid. acs.orgscribd.comwpmucdn.com This reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. acs.org

Conversion to Halides and Other Leaving Groups: The alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the C9 position. For instance, treatment with hydrobromic acid can convert a 9-fluorenol derivative into the corresponding 9-bromo-fluorene. orgsyn.orgorgsyn.org This halide can then be displaced by various nucleophiles to introduce a wide range of substituents at the benzylic C9 position.

These interconversions highlight the synthetic utility of this compound as a platform for accessing a variety of substituted fluorene molecules.

Table 2: Selected Functional Group Interconversions for this compound

Functional Group Transformation Reagents/Conditions Product Functional Group Reference(s)
Nitro (-NO₂) Reduction H₂, Pd/C Amine (-NH₂) google.comevitachem.com
Hydroxyl (-OH) Oxidation NaOCl, Acetic Acid Ketone (C=O) acs.orgscribd.comwpmucdn.com
Hydroxyl (-OH) Halogenation Hydrobromic Acid (HBr) Bromoalkane (-Br) orgsyn.orgorgsyn.org

Intrinsic Chemical Reactivity and Mechanistic Studies

Oxidative and Reductive Chemical Reactivity

The presence of both a reducible nitro group and an oxidizable hydroxyl group imparts a rich redox chemistry to 1-nitro-9H-fluoren-9-ol.

Reductive Reactivity: The reactivity of this compound under reductive conditions is primarily centered on the nitro group. Aromatic nitro compounds are susceptible to reduction, yielding a variety of products depending on the specific reagents and reaction conditions. numberanalytics.comnowgonggirlscollege.co.in The transformation typically proceeds stepwise.

Reduction to Amine: Strong reducing agents, such as metals in acidic solutions (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C), can fully reduce the nitro group to a primary amine, yielding 1-amino-9H-fluoren-9-ol. nowgonggirlscollege.co.inlkouniv.ac.in This is a fundamental transformation in organic synthesis.

Partial Reduction: Under milder or controlled conditions, intermediate reduction products can be isolated. In neutral solutions, using reagents like zinc dust and ammonium (B1175870) chloride, the primary product is often the corresponding hydroxylamine (B1172632) (1-(hydroxyamino)-9H-fluoren-9-ol). nowgonggirlscollege.co.in In basic media, bimolecular reduction products such as azoxy, azo, and hydrazo compounds can be formed. nowgonggirlscollege.co.in

The hydroxyl group at the C-9 position is generally stable under these conditions. However, the parent compound, 9H-fluoren-9-ol, can be synthesized via the reduction of its corresponding ketone, 9-fluorenone (B1672902), using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). umn.eduumn.edu

Oxidative Reactivity: The hydroxyl group at the C-9 position is a secondary alcohol and can be oxidized back to the corresponding ketone, 1-nitro-9H-fluoren-9-one. This reversible oxidation-reduction between 9H-fluoren-9-ol and 9H-fluoren-9-one is a known metabolic pathway mediated by enzymes like cytochrome P-450. The nitro group itself is in a high oxidation state (+3) and makes the aromatic ring electron-deficient, but it is generally stable to further oxidation. nih.gov

Reaction ConditionReducing AgentPrimary Product
AcidicSn/HCl, Fe/HCl1-amino-9H-fluoren-9-ol
CatalyticH₂, Pd/C1-amino-9H-fluoren-9-ol
NeutralZn/NH₄Cl1-(hydroxyamino)-9H-fluoren-9-ol
BasicGlucoseBimolecular products (azoxy, azo)

Aromatic Character and Electronic Properties of the Fluorene (B118485) Moiety

The fluorene moiety is a polycyclic aromatic hydrocarbon, characterized by a π-conjugated system extending over two benzene (B151609) rings and a five-membered ring. ontosight.airesearchgate.net The introduction of substituents dramatically modulates its electronic properties.

Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a potent electron-withdrawing group due to both resonance and inductive effects. ontosight.ai Its presence at the 1-position significantly decreases the electron density of the aromatic system. This has several consequences:

It makes the compound more susceptible to nucleophilic aromatic substitution. numberanalytics.com

It deactivates the aromatic ring towards electrophilic aromatic substitution. lkouniv.ac.innih.gov

It increases the reduction potential of the molecule, making it a better electron acceptor. nih.gov

Hydroxyl Group: The hydroxyl group (-OH) at the C-9 position is polar and can act as a hydrogen bond donor, influencing the molecule's intermolecular interactions and solubility. ontosight.ai

Intramolecular Proton Transfer Dynamics (ESIPT) in Hydroxyl-Substituted Fluorenols

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. mdpi.commdpi.com This process is often associated with a large Stokes shift and dual fluorescence emission. researchgate.net

Theoretical studies on related systems, such as 1-hydroxy-9H-fluoren-9-one, have shown that introducing a strong electron-withdrawing group like a nitro group can judiciously tune the energy barriers for the forward and backward ESIPT processes. researchgate.netresearchgate.net Research on other aromatic systems, like 10-hydroxybenzo[h]quinolines, has demonstrated that nitro substitution can introduce a potential energy barrier along the ESIPT reaction path where one might not have existed in the parent molecule. ruc.dk This barrier arises from the stabilization of the proton transfer form and changes in the charge transfer character of the excited state. mdpi.comruc.dk The presence of the nitro group in this compound is therefore expected to significantly alter the potential energy surfaces of the ground and excited states, thereby influencing the feasibility and dynamics of any potential ESIPT process. ruc.dk

The study of ESIPT mechanisms relies on a combination of theoretical calculations and advanced spectroscopic techniques.

Theoretical Approaches: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful computational tools used to investigate ESIPT. researchgate.netresearchgate.netresearchgate.net These methods allow for:

Calculation of potential energy curves for the ground (S₀) and first excited singlet (S₁) states, which can reveal the presence and magnitude of energy barriers to proton transfer. researchgate.netruc.dk

Analysis of frontier molecular orbitals (FMOs) to understand the intramolecular charge transfer that often drives the ESIPT process. researchgate.net

Simulation of absorption and emission spectra to compare with experimental data and confirm the occurrence of ESIPT. researchgate.net

Experimental Techniques: Steady-state and time-resolved spectroscopy are used to probe the dynamics of ESIPT.

Steady-State Spectroscopy: The observation of dual emission bands in the fluorescence spectrum—one from the initial excited state (enol form) and a second, large Stokes-shifted band from the proton-transferred tautomer (keto form)—is a classic hallmark of ESIPT. mdpi.com

Time-Resolved Spectroscopy: Techniques like pump-probe transient absorption spectroscopy can monitor the formation and decay of the different excited-state species on timescales ranging from femtoseconds to nanoseconds, allowing for the direct measurement of ESIPT rates. ruc.dk

MethodologyTechnique/ApproachInformation Gained
TheoreticalDFT/TDDFT CalculationsGround and excited state geometries and energies.
Potential Energy SurfacesEnergy barriers and reaction pathways for proton transfer. ruc.dk
Frontier Molecular Orbitals (FMOs)Nature of electronic transitions and charge transfer. researchgate.net
ExperimentalSteady-State FluorescenceObservation of dual emission, large Stokes shift. mdpi.com
Time-Resolved SpectroscopyDirect measurement of ESIPT rates and dynamics. ruc.dk

Reactivity Towards Radical Species

The fluorene scaffold and its derivatives can participate in reactions involving radical intermediates. The C-9 position is particularly reactive.

Hydrogen Abstraction: The C-H bond at the 9-position of the fluorene ring is relatively weak and susceptible to hydrogen atom transfer (HAT) to radical species. Studies involving photoexcited nitroarenes have shown that they can abstract a hydrogen atom from substrates like 9-methyl-9H-fluorene, indicating a radical mechanism. acs.org This suggests that this compound could potentially react via abstraction of the hydrogen from its C-9 hydroxyl group.

Radical Precursors: Derivatives of 9H-fluoren-9-ol have been used as precursors in radical reactions. For example, 9-fluorenyl o-phenylene phosphite, synthesized from 9-fluorenol, has been developed as a reagent for photoredox-catalyzed radical phosphonylation reactions. chinesechemsoc.org

Reaction Inhibition: The involvement of radicals in reactions with fluorene derivatives is often confirmed by inhibition experiments. The presence of radical scavengers like TEMPO or BHT has been shown to quench reactions involving the functionalization of the fluorene core, confirming a radical pathway. rsc.org

Fundamental Chemical Reactions of the Nitro Group

The nitro group is one of the most important functional groups in organic chemistry, and its reactions are well-established. numberanalytics.comnih.gov

Electrophilic Aromatic Substitution: The -NO₂ group is strongly deactivating and acts as a meta-director for subsequent electrophilic substitution reactions such as nitration, halogenation, and sulfonation. lkouniv.ac.innih.gov This is due to its powerful electron-withdrawing nature, which destabilizes the cationic intermediates (sigma complexes) formed during the attack of an electrophile, particularly at the ortho and para positions. lkouniv.ac.in

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing character of the nitro group strongly activates the aromatic ring towards nucleophilic attack. numberanalytics.com This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov

Reduction: As detailed in section 3.1, the reduction of the nitro group is a versatile reaction that can yield different products depending on the conditions. The transformation to an amino group is particularly valuable for the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.comnowgonggirlscollege.co.in

Advanced Characterization Techniques and Structural Elucidation

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is fundamental to unequivocally identifying and characterizing 1-nitro-9H-fluoren-9-ol.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the case of this compound, the introduction of the electron-withdrawing nitro (-NO₂) group at the C1 position would significantly influence the chemical shifts of the nearby aromatic protons, causing them to shift downfield (to a higher ppm value) due to deshielding effects. The proton at the C8 position would likely be the most deshielded.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the hydroxyl group (C9) in 9H-fluoren-9-ol typically resonates around δ 75 ppm. rsc.org The presence of the nitro group in this compound would cause the C1 carbon to be significantly deshielded, and would also affect the chemical shifts of other carbons in the substituted aromatic ring.

A representative, though not specific, data set for a substituted fluorenol derivative shows aromatic carbons resonating between δ 119 and 143 ppm. rsc.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would help to trace the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons) and for confirming the position of the nitro group by observing correlations between protons on one ring and carbons on the other, as well as with the C9 carbon.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrational modes would be:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-O (nitro)Asymmetric Stretching1500-1560
N-O (nitro)Symmetric Stretching1345-1385
C-H (aromatic)Stretching3000-3100
C=C (aromatic)Stretching1450-1600
C-O (alcohol)Stretching1000-1260

Data is based on typical ranges for these functional groups and may vary slightly for the specific molecule.

Theoretical studies on related compounds like 1-hydroxy-9H-fluoren-9-one with a nitro substituent have utilized IR spectra to understand the influence of the nitro group on the molecular vibrations. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene (B118485) ring system is a strong chromophore. The introduction of a nitro group, which is a powerful auxochrome and chromophore itself, is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent 9H-fluoren-9-ol. This is due to the extension of the conjugated π-system and the electronic interactions between the nitro group and the fluorene rings. Studies on the parent compound, 9H-fluoren-9-ol, have identified its λmax, which serves as a baseline for comparison. ebi.ac.uk

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₉NO₃), the expected monoisotopic mass is approximately 227.0582 g/mol . epa.gov

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways might include the loss of the hydroxyl group (-OH), the nitro group (-NO₂), or other small molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. This can definitively confirm the chemical formula as C₁₃H₉NO₃. For example, a search result for a related compound shows the calculated and found HRMS values to be very close, confirming the proposed formula. chemrxiv.org

IonFormulaExpected m/z
[M]⁺[C₁₃H₉NO₃]⁺~227.0582
[M-OH]⁺[C₁₃H₈NO₂]⁺~210.0504
[M-NO₂]⁺[C₁₃H₉O]⁺~181.0653

Expected m/z values are for the most abundant isotopes and are calculated based on the chemical formula.

Electronic Spectra and Luminescence Properties

The electronic and photophysical properties of fluorene derivatives are highly sensitive to the nature and position of substituents on the aromatic core. The introduction of a nitro group (-NO₂), a strong electron-withdrawing group, at the C1 position of 9H-fluoren-9-ol is expected to significantly influence its absorption and emission spectra.

Theoretical studies on analogous compounds, such as 1-hydroxy-9H-fluoren-9-one substituted with a nitro group (HHF-NO₂), provide valuable insights. In such systems, the nitro group dramatically affects the energy levels of the frontier molecular orbitals. researchgate.net This typically leads to a bathochromic (red) shift in the absorption spectrum compared to the parent compound, 9H-fluoren-9-ol, meaning it will absorb light at longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. arxiv.orgyoutube.comyoutube.com For this compound, this technique would reveal crucial information about its molecular conformation, bond lengths, bond angles, and the intermolecular forces that govern its crystal packing. A comprehensive review of fluorene and 9-fluorenone (B1672902) derivatives highlights the power of this technique to analyze molecular geometry and packing in crystals. iaea.org

Obtaining a high-quality single crystal suitable for X-ray diffraction is the critical first step. For nitrofluorenols, which are typically solid organic compounds, several crystal growth techniques can be employed:

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) is allowed to evaporate slowly and undisturbed over several days or weeks. The gradual increase in concentration promotes the formation of large, well-ordered crystals.

Solvent Diffusion: This method involves layering a solution of the compound with a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent into the solution reduces the compound's solubility, leading to gradual crystallization at the interface.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility drops, and crystals begin to form. The rate of cooling is crucial to control the size and quality of the crystals.

The choice of solvent is paramount and is often determined empirically to find conditions that yield crystals without solvent inclusion in the lattice, unless a stable crystal solvate is the target. iaea.org

An X-ray diffraction study of this compound would determine the conformation of the molecule. The fluorene ring system itself is nearly planar, but the substituents at the C9 position can influence its geometry. The analysis would precisely measure the planarity of the fused rings and the orientation of the nitro (-NO₂) and hydroxyl (-OH) groups relative to this plane.

Crystal packing analysis reveals how individual molecules arrange themselves in the crystal lattice. This arrangement is dictated by a balance of intermolecular forces and steric effects. In fluorene derivatives, π-π stacking interactions between the aromatic rings are a common and important packing motif. iaea.org

The functional groups of this compound—the hydroxyl group and the nitro group—are key drivers of its intermolecular interactions.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by O-H···O hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks.

π-π Stacking: The electron-deficient nature of the nitro-substituted fluorene ring system would likely promote strong π-π stacking interactions with adjacent molecules.

A crystallographic study on related nitro derivatives of phenanthrenequinone, for example, demonstrates the importance of such charge-transfer and stacking interactions in the crystal structure. researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. While direct analysis of this compound might be challenging due to the polar hydroxyl group, it can often be analyzed directly or after derivatization. d-nb.info

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum.

The NIST Chemistry WebBook contains mass spectrum data for the parent compound, 9H-fluoren-9-ol, which serves as a useful reference. nist.gov The analysis of its oxidation product, 9H-fluorenone, is also well-documented. researchgate.netnist.gov For this compound, the mass spectrum would be expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight (227.22 g/mol ), followed by a fragmentation pattern characteristic of the loss of groups like -OH, -NO₂, and fragments from the fluorene ring.

The table below shows hypothetical, yet expected, primary ions in the mass spectrum of this compound based on common fragmentation patterns of related compounds.

Ion (m/z) Identity Notes
227[C₁₃H₉NO₃]⁺Molecular Ion (M⁺)
210[M - OH]⁺Loss of the hydroxyl radical
181[M - NO₂]⁺Loss of the nitro group
165[C₁₃H₉]⁺Fluorenyl cation, loss of both -OH and -NO₂
152[C₁₂H₈]⁺Loss of CO from the [M - NO₂ - H] fragment

This technique provides not only a confirmation of the compound's identity and molecular weight but also a sensitive measure of its purity.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-layer chromatography and column chromatography are fundamental purification and analytical techniques in organic chemistry, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase. For a moderately polar compound like this compound, these normal-phase chromatographic methods, typically employing silica (B1680970) gel as the stationary phase, are highly effective.

Thin-Layer Chromatography (TLC)

TLC is a rapid and sensitive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the context of this compound, TLC can be used to track the conversion of a precursor, such as 1-nitro-9H-fluoren-9-one, to the final alcohol product. umn.eduumn.edu The reduction of the ketone to the alcohol introduces a more polar hydroxyl group, which leads to stronger interaction with the polar silica gel stationary phase. Consequently, this compound will have a lower Retention Factor (Rƒ) value compared to its less polar ketone precursor.

The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is critical. The polarity of the solvent system is adjusted to achieve optimal separation, ideally with Rƒ values between 0.2 and 0.8 for the compounds of interest. For the separation of nitrofluorene derivatives, solvent systems based on hexane (B92381) and ethyl acetate (B1210297) are commonly employed. rsc.org

Illustrative TLC Data for the Separation of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Rƒ Value (Illustrative)
1-nitro-9H-fluoren-9-one8:20.55
This compound 8:20.35
1-nitro-9H-fluoren-9-one7:30.68
This compound 7:30.50

Column Chromatography

Once the optimal solvent system is determined by TLC, column chromatography can be employed for the preparative scale purification of this compound from a crude reaction mixture. umn.edu The stationary phase, typically silica gel (100-200 mesh), is packed into a glass column. rsc.org The crude mixture is loaded onto the top of the column and eluted with the chosen mobile phase.

The components of the mixture travel down the column at different rates based on their polarity. Less polar impurities will elute first, followed by compounds of increasing polarity. Due to the presence of the polar nitro (-NO₂) and hydroxyl (-OH) groups, this compound is expected to be significantly retained on the silica gel column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The separation of isomeric nitro compounds can be challenging but is often achievable with careful selection of the chromatographic conditions. ed.govresearchgate.net

Typical Column Chromatography Parameters for Purifying this compound

ParameterDescription
Stationary Phase Silica Gel (e.g., 100-200 mesh)
Mobile Phase Gradient elution, starting with a non-polar system (e.g., Hexane) and gradually increasing polarity with a solvent like Ethyl Acetate. A typical starting mixture could be Hexane:Ethyl Acetate (9:1), progressing to higher ratios of ethyl acetate.
Elution Order 1. Non-polar byproducts2. Unreacted starting material (e.g., 1-nitro-9H-fluoren-9-one)3. This compound 4. Highly polar byproducts
Monitoring Thin-Layer Chromatography (TLC) of collected fractions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. It offers higher resolution, sensitivity, and speed compared to traditional column chromatography. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is generally most suitable.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. basicmedicalkey.com In this setup, non-polar compounds are retained longer on the column, while polar compounds elute earlier. The retention time (tᵣ) is a key parameter for compound identification.

The analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a class to which this compound belongs, is well-documented in the literature. nih.govnih.gov C18 columns are standard for resolving these compounds. nih.gov The mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve good separation. sepscience.com Detection is commonly performed using a UV-Vis detector, as the fluorene ring system and the nitro group are strong chromophores.

Given its structure with a polar hydroxyl group, this compound would be expected to have a shorter retention time in an RP-HPLC system compared to its less polar parent compound, 2-nitrofluorene (B1194847), under identical conditions. reddit.com The precise retention time would depend on the specific conditions employed.

Hypothetical RP-HPLC Parameters and Expected Results for this compound

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detector UV-Vis at 254 nm
Analyte Expected Retention Time (tᵣ) (Illustrative)
2-nitrofluorene8.5 min
This compound 6.2 min

Computational Chemistry and Theoretical Modeling of 1 Nitro 9h Fluoren 9 Ol

Computational chemistry and theoretical modeling provide powerful tools for understanding the molecular properties and reactivity of complex organic molecules like 1-nitro-9H-fluoren-9-ol. These methods allow for the detailed investigation of electronic structure, conformational landscapes, spectroscopic features, and reaction mechanisms at the atomic level.

Environmental Occurrence and Biotransformation

Abiotic Transformation Pathways

Abiotic degradation involves chemical and photochemical reactions that transform the parent compound without the intervention of living organisms. These processes are critical in sunlit surface waters and atmospheric conditions.

The photodegradation of nitroaromatic compounds in the environment is a significant transformation pathway. While direct studies on 1-nitro-9H-fluoren-9-ol are limited, the photochemical behavior of its parent structures, fluoren-9-ol and other nitro-PAHs, provides insight into its likely mechanisms.

Direct Photolysis: This process involves the absorption of light by the molecule itself, leading to an excited state that undergoes chemical alteration. For related nitro-PAHs like 1-nitropyrene, photodegradation can proceed through a nitro-nitrite rearrangement from an excited state. nih.gov This rearrangement forms a pyrenylnitrite intermediate, which can then decompose to a pyrenoxy radical and a nitrogen monoxide radical. nih.gov A similar pathway could be postulated for this compound.

Indirect Photolysis: This mechanism is driven by reactive species present in the environment, such as hydroxyl radicals (•OH). Studies on 9-hydroxyfluorene (9-OHFL), the non-nitrated analogue, show that it undergoes self-sensitized photooxidation via hydroxyl radicals in pure water. ebi.ac.uk The primary photodecomposition pathways for 9-fluorenol involve photoinduced hydroxylation and dehydrogenation. ebi.ac.uk Given that this compound contains the same hydroxylated fluorene (B118485) backbone, it is expected to be susceptible to similar indirect photolysis reactions. The photodegradation quantum yields for many nitro-PAHs are in the range of 10⁻⁴ to 10⁻³, indicating a relatively rapid decomposition when exposed to light. nih.gov

Table 1: Potential Photodegradation Reactions of this compound This table is based on established mechanisms for related compounds.

Mechanism Reactant(s) Key Intermediate(s) Potential Product(s) Citation
Direct Photolysis This compound + Light (hν) Excited state, fluorenylnitrite intermediate Fluorenoxy radical, Nitrogen monoxide nih.gov
Indirect Photolysis This compound + •OH --- Hydroxylated and dehydrogenated derivatives ebi.ac.uk

In aquatic systems, chemical transformation can occur through oxidation and hydrolysis. The structure of this compound, specifically the secondary alcohol group at the C9 position, is susceptible to oxidation.

Oxidation: The alcohol group of 9H-fluoren-9-ol can be oxidized to form the corresponding ketone, 9H-fluoren-9-one. smolecule.comwikipedia.org This reaction can be facilitated by various oxidizing agents and may also occur via air oxidation. smolecule.comumn.edu Therefore, a primary abiotic transformation pathway for this compound in an oxidizing environment would be its conversion to 1-nitro-9H-fluoren-9-one.

Hydrolysis: Hydrolysis is a chemical reaction with water. Given the stability of the carbon-hydroxyl bond in the fluorenol structure and the carbon-nitro bond on the aromatic ring, significant abiotic hydrolysis of this compound under typical environmental pH conditions is not expected to be a major degradation pathway.

Biotic Degradation Mechanisms

The biodegradation of aromatic compounds by microorganisms is a crucial mechanism for their removal from contaminated sites. nih.gov This process involves complex enzymatic pathways that break down these persistent pollutants.

Microorganisms have evolved diverse metabolic capabilities to utilize aromatic compounds as sources of carbon and energy. nih.gov While specific studies on the microbial metabolism of this compound are not available, the degradation pathways of its parent compounds, fluorene and other nitroaromatics, are well-documented.

The microbial degradation of fluorene has been observed in various bacterial strains, such as those from the genera Arthrobacter and Pseudomonas. nih.govcsic.es A common initial step in these pathways is the oxidation of fluorene to form intermediates such as 9-fluorenol and 9H-fluoren-9-one. csic.esresearchgate.net Since this compound is a derivative of a known metabolic intermediate of fluorene, it could potentially be integrated into these existing catabolic pathways. Nitroaromatic compounds in general are known to be biodegradable, although their persistence can be influenced by the presence of the electron-withdrawing nitro group. nih.gov

A key enzymatic step in the biotransformation of nitroaromatic compounds is the reduction of the nitro group. This reaction is catalyzed by a family of enzymes known as nitroreductases. nih.gov

Nitroreductases: These enzymes typically use flavin-based cofactors like NADH or NADPH to reduce the nitro group (–NO₂) to a nitroso (–NO), then a hydroxylamino (–NHOH), and finally an amino (–NH₂) group. nih.govnih.gov Studies on the metabolism of 2-nitrofluorene (B1194847) in mammalian skin have shown that molybdenum hydroxylases, specifically aldehyde oxidase and xanthine (B1682287) oxidoreductase, can function as potent nitroreductases, converting it to 2-aminofluorene. researchgate.net It is highly probable that microbial nitroreductases would catalyze a similar transformation of this compound to 1-amino-9H-fluoren-9-ol.

Other Enzymes: Following the initial nitroreduction, other enzymes would be involved in degrading the remaining structure. Dioxygenases are critical for cleaving the aromatic rings in the degradation of compounds like fluorene. nih.gov Furthermore, the alcohol group at the C9 position could be oxidized to a ketone by alcohol dehydrogenases, leading to the formation of 1-amino-9H-fluoren-9-one.

Based on the known metabolic pathways of fluorene and nitroaromatics, a proposed biodegradation pathway for this compound can be constructed, identifying key intermediates.

The initial and most critical step would be the reduction of the nitro group to form 1-amino-9H-fluoren-9-ol . researchgate.net This amino-derivative is likely more amenable to further degradation. Subsequent oxidation of the alcohol group would yield 1-amino-9H-fluoren-9-one . From this point, degradation would likely proceed via pathways established for fluorene and its derivatives, involving enzymatic ring-cleavage. researchgate.net For instance, the degradation of fluorene by Arthrobacter species can lead to ring-fission products like 3,4-dihydrocoumarin and eventually metabolites that can enter central metabolic pathways. csic.esresearchgate.net

Table 2: Proposed Biodegradation Intermediates of this compound

Proposed Intermediate Precursor Compound Key Enzymatic Step Citation
1-amino-9H-fluoren-9-ol This compound Nitroreductase action researchgate.net
1-amino-9H-fluoren-9-one 1-amino-9H-fluoren-9-ol Alcohol dehydrogenase action smolecule.comwikipedia.org
Ring-fission products (e.g., derivatives of phthalate, salicylate) 1-amino-9H-fluoren-9-one Dioxygenase action researchgate.net

Evolution of Degradative Pathways in Microorganisms

The widespread use of synthetic nitroaromatic compounds has resulted in significant environmental contamination, creating selective pressures that drive microorganisms to evolve new metabolic capabilities. acs.orgresearchgate.net While specific studies on the microbial degradation of this compound are limited, the evolution of pathways for related nitroaromatic compounds provides a framework for understanding its potential biotransformation.

Microorganisms typically degrade novel xenobiotic compounds by adapting or recruiting enzymes from pre-existing metabolic pathways. nih.gov The evolution of these new degradative pathways often occurs in environments with persistent exposure to the contaminant. For nitroaromatic compounds, this process involves two main challenges: the chemical stability conferred by the aromatic ring and the toxicity associated with the nitro group(s). researchgate.net

The microbial degradation of the parent compound, fluorene, has been studied in various bacteria, including species of Pseudomonas, Arthrobacter, and Sphingomonas. A common initial step in aerobic degradation involves the oxidation of the C-9 position to form 9-fluorenol, which is subsequently converted to 9-fluorenone (B1672902). From there, dioxygenase enzymes attack the aromatic rings, leading to ring cleavage and eventual mineralization.

The evolution of a pathway to degrade a nitro-substituted fluorene derivative like this compound would likely involve the integration of enzymes capable of nitro group reduction with those that degrade the fluorene backbone. Research on other nitroaromatics has shown that bacteria can co-opt enzymes from diverse pathways to create a novel sequence for degrading a specific pollutant. acs.org Key enzymes in this process are nitroreductases, which reduce the nitro group to hydroxylamino or amino groups, making the molecule more susceptible to subsequent degradation. researchgate.net This initial reduction is a critical step, as the presence of electron-withdrawing nitro groups can otherwise hinder the oxidative attack required for ring cleavage. researchgate.net

The metabolism of 2-nitrofluorene, a structural isomer of 1-nitrofluorene, provides further insight. Studies have shown that gut microflora can reduce 2-nitrofluorene to its corresponding amine. researchgate.net In the absence of this microbial reduction, hydroxylated nitrofluorenes are formed. researchgate.net This suggests that this compound could be an intermediate in the metabolism of 1-nitrofluorene, formed through hydroxylation before any microbial nitroreduction occurs. The ability of microorganisms to evolve pathways to handle such compounds is a key aspect of natural attenuation in contaminated sites.

Table 1: Examples of Microorganisms Involved in the Initial Degradation of Fluorene

Microorganism StrainKey Metabolites IdentifiedDegradation Pathway Characteristic
Pseudomonas sp. F2749-fluorenol, 9-fluorenoneOxygenation at C-9
Arthrobacter sp. F1019-fluorenol, 9-fluorenoneC-9 oxidation appears to be a dead-end route in this strain
Cunninghamella elegans (fungus)9-fluorenol, 9-fluorenone, 2-hydroxy-9-fluorenoneOxidation at the C-9 position
Sphingomonas sp.Not specifiedCapable of using fluorene as a sole carbon and energy source

This table summarizes findings on the degradation of the parent compound, fluorene, which provides a basis for understanding the potential pathways for its nitro-substituted derivatives.

Environmental Fate and Transport Modeling

Predicting the environmental distribution, persistence, and ultimate fate of chemicals like this compound is essential for risk assessment. Environmental fate and transport models are computational tools used for this purpose, simulating how a chemical moves and transforms in a multi-compartment environment (air, water, soil, sediment). researchgate.netnih.gov

While specific fate and transport models for this compound have not been detailed in the literature, models developed for polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives (nitro-PAHs) are applicable. acs.orgnih.govnih.gov These models integrate a chemical's physicochemical properties with environmental parameters to predict its behavior.

Multimedia Fugacity Models: Fugacity-based models, such as the Quantitative Water Air Sediment Interaction (QWASI) model or other Level III steady-state models, are commonly used for screening-level analyses of organic pollutants. nih.govacs.orgnomresearch.cn These models predict a chemical's partitioning between environmental compartments based on its fugacity, or "escaping tendency." For a compound like this compound, such a model would estimate its concentration in water, sediment, and biota based on inputs like emission rates and key chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient). A study on Lake Michigan successfully used a fugacity model to examine various PAHs and five nitro-PAHs, including the related compound 2-nitrofluorene. nih.govacs.org The model highlighted that concentrations in water and sediment can be under-predicted if parameters like degradation rates and inputs from tributaries are not accurately estimated. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are another vital tool, particularly when experimental data are scarce. nih.govacs.orgtandfonline.com These models establish a mathematical relationship between a chemical's structural properties (descriptors) and its environmental behavior or toxicity. For nitroaromatic compounds, QSARs have been developed to predict properties like reduction rates, which are critical for their environmental fate. nih.govacs.org A QSAR for this compound could be developed to predict its degradation half-life, soil adsorption coefficient (Koc), or bioaccumulation potential based on its molecular structure. The accuracy of these models depends on the quality of the training dataset and the relevance of the selected molecular descriptors. nih.govnih.gov

Modeling the fate of this compound would require data on its degradation (photolysis, biodegradation), partitioning behavior, and transport between media. The models would simulate processes such as volatilization from water, adsorption to soil and sediment particles, and degradation in various environmental compartments. researchgate.net The output helps identify where the chemical is likely to accumulate and how long it will persist.

Table 2: Conceptual Framework for a Multimedia Fate Model for this compound

Model ComponentRequired Input Data/ParametersPredicted Output
Chemical Properties Molecular Weight, Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow), Henry's Law ConstantPartitioning coefficients (e.g., air-water, soil-water)
Environmental System Dimensions of environmental compartments (air, water, soil, sediment), Organic carbon content of soil/sediment, Flow rates of air and waterDefinition of the model environment
Emissions Rate of release into air, water, and/or soilDriving force for environmental concentrations
Degradation Processes Biodegradation half-life (in water, soil, sediment), Photolysis rate, Hydrolysis rateResidence time and overall persistence of the compound
Transport Processes Advection rates (wind/water currents), Diffusion rates between compartmentsInter-media transport fluxes (e.g., deposition from air to water)
Model Results -Predicted concentrations in each compartment (air, water, soil, sediment), Dominant loss mechanisms (degradation vs. advection), Overall environmental persistence

This table outlines the typical inputs and outputs for a generic multimedia environmental model applied to a chemical like this compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” according to the specified outline.

There is a significant lack of specific published research data for the this compound isomer within the requested application areas:

Organic Electronic Materials: While the broader class of nitrofluorenones (which possess a ketone group at the 9-position instead of a hydroxyl group) have been investigated as n-type organic semiconductors, specific studies on the semiconductor or charge transport properties of this compound are not readily available. Research in this area tends to focus on other isomers or derivatives.

Nonlinear Optical (NLO) Materials: Literature describing the integration and performance of this compound in NLO materials could not be located. Studies on related compounds, such as 2,7-dinitro-9-fluorenone, have been conducted, but this information falls outside the scope of the specified compound.

Advanced Dye Systems: There is no specific information available detailing the design and development of near-infrared absorbing dyes or aggregation-induced emission (AIE) systems using this compound as a core component.

The available literature discusses the properties and applications of the nitrofluorene scaffold in general, often focusing on the 2- and 3-nitro isomers or the corresponding fluorenone derivatives. Extrapolating this information to the this compound isomer without direct scientific evidence would be speculative and would violate the strict requirement to focus solely on the requested compound. Therefore, generating the requested article with the required level of detail and scientific accuracy is not feasible at this time.

Applications in Advanced Materials and Organic Synthesis

Design and Development of Advanced Dye Systems

Photoconductive Materials and Sensitizers

Nitrofluorene derivatives are well-regarded for their electron-accepting properties, which make them excellent candidates for use in photoconductive materials. These materials exhibit an increase in electrical conductivity when exposed to light. The functionality of such materials often relies on the formation of charge-transfer complexes between an electron donor and an electron acceptor.

In this context, 1-nitro-9H-fluoren-9-ol is expected to act as an effective electron acceptor. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the fluorene (B118485) system. This low-lying LUMO facilitates the acceptance of an electron from a suitable donor molecule upon photoexcitation.

When blended with a photoconductive polymer, such as poly(N-vinylcarbazole) (PVK), which acts as an electron donor, this compound can form a charge-transfer complex. Upon absorption of light, an electron is transferred from the polymer to the this compound molecule, creating a mobile hole in the polymer backbone and a localized electron on the nitrofluorenol. This process of charge generation and subsequent transport of the charge carriers under an applied electric field is the basis of photoconductivity.

The hydroxyl group (-OH) at the 9-position may influence the solubility and morphology of the blend, potentially enhancing the compatibility with the polymer matrix and leading to more uniform and efficient photoconductive films.

While specific experimental data for this compound is scarce, the table below illustrates the typical roles of components in a photoconductive polymer blend, where this compound would be expected to function as the electron acceptor/sensitizer.

Component Function Expected Role of this compound
Polymer MatrixHole or Electron Transporting Medium-
SensitizerAbsorbs light and initiates charge transferYes
Electron AcceptorAccepts an electron from the donorYes
Electron DonorDonates an electron to the acceptor-

Building Blocks for Complex Organic Synthesis

The structural features of this compound, namely the fluorene backbone, the reactive hydroxyl group, and the versatile nitro group, make it a valuable precursor and intermediate in the synthesis of more complex organic molecules.

Polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues are a class of compounds with significant applications in organic electronics and materials science. The synthesis of larger, more complex PAHs often relies on the strategic annulation of smaller aromatic building blocks.

This compound can serve as a foundational unit for the construction of larger polycyclic systems. The nitro group can be chemically transformed into other functional groups that facilitate cyclization reactions. For instance, reduction of the nitro group to an amino group (-NH2) provides a nucleophilic center that can participate in condensation and cyclization reactions to form nitrogen-containing PAHs (aza-PAHs).

Furthermore, the fluorene skeleton itself is a common core in many advanced materials. By building upon the this compound framework, new and functionalized PAHs with tailored electronic and photophysical properties can be synthesized. The general synthetic utility is outlined in the table below.

Functional Group of this compound Potential Transformation Application in PAH Synthesis
Nitro Group (-NO2)Reduction to Amino Group (-NH2)Precursor for aza-PAHs
Diazotization and coupling reactionsFormation of new C-C bonds for ring annulation
Hydroxyl Group (-OH)Dehydration to form a double bondCreation of reactive sites for cycloaddition reactions
Conversion to a leaving groupFacilitates nucleophilic substitution for further functionalization
Fluorene BackboneAromatic coreProvides a rigid and planar base for extended π-systems

In the realm of fine chemical production, which involves the synthesis of complex, pure chemical substances in limited quantities, this compound can serve as a key intermediate. Its utility stems from the ability to selectively modify its functional groups.

The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide array of subsequent reactions, including amide formation, diazotization, and the synthesis of various heterocyclic compounds. The resulting aminofluorenol derivatives could be valuable intermediates for pharmaceuticals, dyes, and other specialty chemicals.

Moreover, the hydroxyl group at the C9 position is a versatile handle for further synthetic manipulations. It can be oxidized back to a ketone (fluorenone), which then allows for reactions such as the Knoevenagel condensation at the adjacent C9 methylene (B1212753) group (in the corresponding nitrofluorene). This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of push-pull chromophores, which are of interest for their non-linear optical properties.

The following table summarizes some of the potential synthetic transformations of this compound and the resulting classes of compounds.

Starting Material Reaction Type Intermediate/Product Class
This compoundReduction of Nitro Group1-amino-9H-fluoren-9-ol
This compoundOxidation of Hydroxyl Group1-nitro-9H-fluoren-9-one
1-amino-9H-fluoren-9-olAcylationAmide derivatives
1-nitro-9H-fluoren-9-oneKnoevenagel CondensationPush-pull chromophores

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